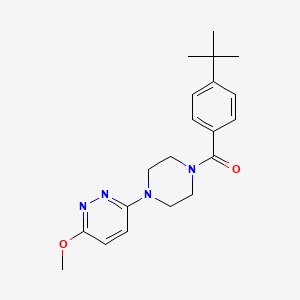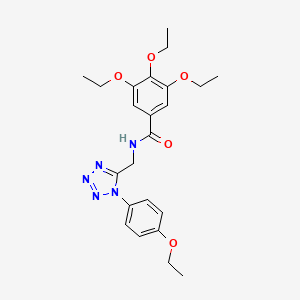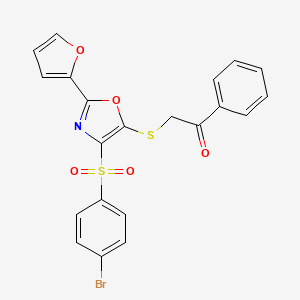![molecular formula C6H10ClN5O B2355357 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide CAS No. 1863254-02-7](/img/structure/B2355357.png)
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide is an organic compound with the molecular formula C6H10ClN5O This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Méthodes De Préparation
The synthesis of 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide typically involves the reaction of a primary amine with orthoesters and sodium azide in an acetic acid medium. . The reaction conditions generally require heating and the use of glacial acetic acid as a solvent. Industrial production methods may involve scaling up this reaction and optimizing conditions to improve yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is of interest for the development of new pharmaceuticals due to its stability and potential biological activity.
Materials Science: Tetrazole derivatives are used in the synthesis of energetic materials, such as propellants and explosives, due to their high nitrogen content and thermal stability.
Biochemistry: The compound can be used in the synthesis of DNA and other biomolecules, leveraging the reactivity of the tetrazole ring.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Known for its high acidity and stability, used in various chemical syntheses.
Tetrazol-1-ylacetic acid: Used in the synthesis of antibiotics and other pharmaceuticals.
Propriétés
IUPAC Name |
2-chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5O/c1-5(7)6(13)8-2-3-12-10-4-9-11-12/h4-5H,2-3H2,1H3,(H,8,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDNABNRSKJGRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1N=CN=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)
![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)
![3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE](/img/structure/B2355279.png)


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone](/img/structure/B2355285.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2355287.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2355289.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2355290.png)



![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)
